Cas no 638-03-9 (M-Toluidine hydrochloride)

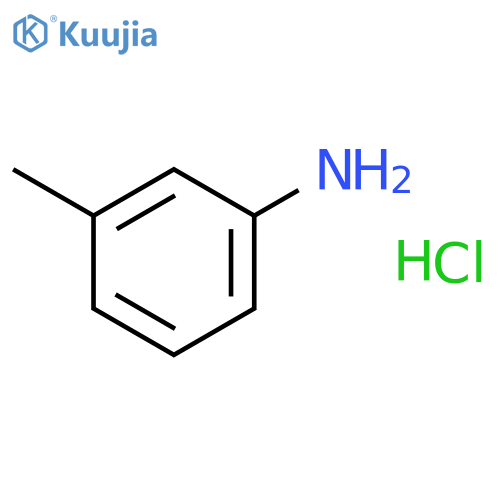

M-Toluidine hydrochloride structure

商品名:M-Toluidine hydrochloride

M-Toluidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 3-methyl-,hydrochloride (1:1)

- 3-methylaniline,hydrochloride

- m-Toluidinehydrochloride

- 3-methylanilinium chloride

- 3-Toluidinhydrochlorid

- Benzenamine,3-methyl-,hydrochloride

- EINECS 211-314-4

- m-Toluidine.HCl

- m-Toluidin-hydrochlorid

- m-toluidinium chloride

- M-TOLUIDINE HYDROCHLORIDE

- 3-Methylaniline hydrochloride

- m-Toluidine HCl

- Benzenamine, 3-methyl-, hydrochloride

- m-Toluidine, hydrochloride

- 66SF181V4S

- DSSTox_CID_1363

- m-aminotoluene hydrochloride

- DSSTox_RID_76109

- DSSTox_GSID_21363

- Aniline,3-methyl-, hydrochloride

- VDXZPXIEEVOGLV-UHFFFAOYSA-N

- Tox21_200215

- Benzenamine, 3-methyl-, hydrochloride (9CI)

- DTXSID2021363

- 3-Methylbenzenamine hydrochloride

- CHEMBL3188175

- CAS-638-03-9

- 3-AMINOTOLUENE HYDROCHLORIDE

- AS-58518

- DTXCID701363

- M-METHYLANILINE HYDROCHLORIDE

- META-TOLUIDINE HCL

- MFCD00070607

- META-TOLUIDINE HYDROCHLORIDE

- D97463

- SB75381

- CCRIS 6103

- T0301

- 638-03-9

- AKOS016367425

- SY107953

- UNII-66SF181V4S

- NCGC00257769-01

- 3-methylaniline;hydrochloride

- CS-0153216

- Q27264023

- SCHEMBL2477661

- M-Toluidine hydrochloride

-

- MDL: MFCD00070607

- インチ: 1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H

- InChIKey: VDXZPXIEEVOGLV-UHFFFAOYSA-N

- ほほえんだ: Cl[H].N([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]

計算された属性

- せいみつぶんしりょう: 143.05000

- どういたいしつりょう: 107.073499

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 70.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: メートル白色固体

- 密度みつど: 1.0968 (rough estimate)

- ゆうかいてん: 227.9°C

- ふってん: 234.4°C (rough estimate)

- 屈折率: 1.5760 (estimate)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 26.02000

- LogP: 2.96040

- ようかいせい: 水に溶ける。

M-Toluidine hydrochloride セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H302-H370-H373

- 警告文: P260-P264-P270-P301+P312+P330-P308+P311-P405-P501

- RTECS番号:XU7175000

M-Toluidine hydrochloride 税関データ

- 税関コード:2923900090

- 税関データ:

中国税関コード:

2923900090概要:

29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

M-Toluidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0301-25g |

M-Toluidine hydrochloride |

638-03-9 | 98.0%(GC&N) | 25g |

¥615.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0301-25G |

m-Toluidine Hydrochloride |

638-03-9 | >98.0%(T)(HPLC) | 25g |

¥385.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158301-5g |

M-Toluidine hydrochloride |

638-03-9 | 98% | 5g |

¥83.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158301-1g |

M-Toluidine hydrochloride |

638-03-9 | 98% | 1g |

¥38.90 | 2023-09-02 | |

| abcr | AB142662-25g |

m-Toluidine hydrochloride, 98%; . |

638-03-9 | 98% | 25g |

€152.50 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223856-25g |

M-toluidine hydrochloride |

638-03-9 | 98% | 25g |

¥198.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223856-100g |

M-toluidine hydrochloride |

638-03-9 | 98% | 100g |

¥981.00 | 2024-05-05 | |

| A2B Chem LLC | AB76287-25g |

m-Toluidine HCl |

638-03-9 | 95% | 25g |

$33.00 | 2024-04-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21590-5g |

M-toluidine hydrochloride |

638-03-9 | 95% | 5g |

¥36.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D751295-25g |

M-toluidine hydrochloride |

638-03-9 | 98.0% | 25g |

$75 | 2025-02-21 |

M-Toluidine hydrochloride 関連文献

-

1. 410. Some Bz-substituted-3-nitroquinolinesJ. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 2024

-

2. CCXIII.—The affinity constants of bases as determined by the aid of methyl-orangeVictor Herbert Veley J. Chem. Soc. Trans. 1908 93 2122

-

Majid M. Heravi,Zahra Amiri,Kosar Kafshdarzadeh,Vahideh Zadsirjan RSC Adv. 2021 11 33540

-

4. Index of subjects, 1943

638-03-9 (M-Toluidine hydrochloride) 関連製品

- 26764-44-3(1,3-Benzenediamine,ar-methyl-)

- 108-69-0(3,5-Dimethylaniline)

- 108-71-4(3,5-Tolylenediamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量